1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide
Description
This compound features a 2-fluorophenyl group linked via a methanesulfonamide bridge to a pyridin-3-ylmethyl moiety substituted with a thiophen-3-yl group at the 5-position. Key properties include:
- Molecular features: Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets, while the sulfonamide group provides hydrogen-bonding capacity.
- Pharmacological relevance: Analogous sulfonamide derivatives are known to modulate GPCRs, kinases, or ion channels .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c18-17-4-2-1-3-15(17)12-24(21,22)20-9-13-7-16(10-19-8-13)14-5-6-23-11-14/h1-8,10-11,20H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACPRDYQMYMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-fluorophenylamine and 5-(thiophen-3-yl)pyridine. These intermediates are then coupled using a suitable linker, such as methanesulfonyl chloride, under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Implications
- Fluorine’s Role : The 2-fluorophenyl group in the target compound likely optimizes binding to targets requiring both hydrophobic and polar interactions, as seen in kinase inhibitors .
- Heterocycle Trade-offs : Thiophene offers better π-stacking than furan but may reduce solubility; pyridine vs. pyrimidine alters electronic profiles .
- Sulfonamide Linkers : Critical for hydrogen bonding, as evidenced by GPCR-targeting analogs like Firazorexton .
Biological Activity
The compound 1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide (CAS No. 1788679-99-1) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2O2S2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1788679-99-1 |
The compound features a fluorophenyl group and a thiophenyl-pyridinyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of various proteins through non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for its pharmacological effects .
Therapeutic Applications
- Antimicrobial Activity : Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, it showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin . The mechanism involves inducing apoptosis in cancer cells, which is facilitated by the structural characteristics of the compound.
- Inflammation Modulation : The compound has also been investigated for its anti-inflammatory properties. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a controlled experiment, this compound was tested on human cancer cell lines. The results indicated a dose-dependent increase in cell death, with IC50 values suggesting potent activity against hypopharyngeal carcinoma cells.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Summary of Key Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in FaDu cells; superior to bleomycin |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anti-inflammatory Effects | Reduced cytokine production in inflammatory models |
Conclusion from Research
The diverse biological activities exhibited by this compound highlight its potential as a lead compound for drug development. Further research is warranted to elucidate its full therapeutic potential and optimize its pharmacological properties.
Future Directions
Further studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy.
- Clinical Trials : To evaluate safety and effectiveness in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
